[(1Z)-1,3-Dibromoprop-1-EN-1-YL]benzene chemical properties
[(1Z)-1,3-Dibromoprop-1-EN-1-YL]benzene chemical properties
#[(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene: A Bifunctional Synthon for Advanced Molecular Architecture
Executive Summary
In the realm of advanced organic synthesis and drug development, polyfunctional building blocks are highly sought after for their ability to rapidly generate molecular complexity. [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene (CAS: 2624322-02-5) stands out as a privileged, bifunctional bis-electrophile. Featuring both an allylic bromide and a vinylic bromide within a conjugated cinnamyl-type framework, this molecule enables orthogonal, site-selective functionalization. This technical whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and field-proven experimental protocols for researchers designing complex heterocycles and targeted pharmacophores.
Structural & Physicochemical Profiling
The chemical architecture of[(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene dictates its unique reactivity profile:
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Molecular Formula: C₉H₈Br₂ (MW: 275.97 g/mol )
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Stereochemical Topology: The (1Z) configuration is critical. Based on Cahn-Ingold-Prelog priority rules, the vinylic bromine (C1) and the allylic bromomethyl group (C3) are cis to each other across the double bond. Consequently, the bulky phenyl ring and the vinylic hydrogen are also cis.
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Electronic Distribution: The molecule possesses two distinct electrophilic centers. The C3 carbon is highly polarized and adjacent to the π -system, significantly lowering its Lowest Unoccupied Molecular Orbital (LUMO). Conversely, the C1 carbon is part of the sp² hybridized alkene, rendering its C–Br bond shorter, stronger, and orthogonal to the π -system.
Mechanistic Reactivity & Orthogonal Functionalization
The true synthetic value of [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene lies in the chemoselectivity of its two halogenated sites. By understanding the causality behind bond activation, chemists can utilize an "electronic switch" to selectively react one site while preserving the other, a cornerstone of modern 1[1].
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Site 1: The Allylic Bromide (C3) – Sₙ2 Domain: Due to the lowered activation energy for nucleophilic attack, the C3 site is exceptionally reactive toward soft nucleophiles (amines, thiols, malonates) under mild basic conditions. This reaction proceeds via an Sₙ2 mechanism without the need for transition-metal catalysis.
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Site 2: The Vinylic Bromide (C1) – Oxidative Addition Domain: The sp² C–Br bond is inert to standard Sₙ2 attack. However, it is highly susceptible to oxidative addition by low-valent transition metals, specifically Palladium(0). This allows for downstream Suzuki-Miyaura, Heck, or Sonogashira cross-coupling reactions[2].
Figure 1: Orthogonal reactivity map of[(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene.
Quantitative Data: Chemoselectivity Profiles
To design efficient synthetic routes, it is vital to compare the reaction parameters that govern site selectivity. The table below summarizes the conditions required to achieve orthogonal functionalization versus tandem annulation.
| Reaction Phase | Target Site | Reagents & Conditions | Chemoselectivity | Mechanistic Rationale |
| Phase 1: Allylic Substitution | C3 (Allylic Br) | Nucleophile, Cs₂CO₃, MeCN, 25–90 °C | >98% for C3 | Lower activation energy for Sₙ2; vinylic C-Br bond remains entirely inert without a Pd catalyst. |
| Phase 2: Cross-Coupling | C1 (Vinylic Br) | Aryl-B(OH)₂, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80 °C | >95% for C1 | Pd(0) undergoes selective oxidative addition into the sp² C-Br bond with stereoretention. |
| Tandem Annulation | C1 & C3 | Dinucleophile, Pd(OAc)₂, PPh₃, Base, p-xylene, 120 °C | Complete Annulation | Sequential Sₙ2 followed by rapid intramolecular cross-coupling or C-H activation. |
Experimental Workflows (Self-Validating Protocols)
The following step-by-step methodologies demonstrate how to leverage the chemoselectivity of [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene. Each protocol is designed as a self-validating system, ensuring that researchers can verify success at each intermediate stage.
Figure 2: Step-by-step sequential functionalization workflow leveraging chemoselectivity.
Protocol A: Chemoselective Allylic Thioetherification (C3 Functionalization)
This protocol details the selective Sₙ2 displacement of the allylic bromide using a thiol nucleophile, a method critical for synthesizing heterocyclic precursors[3].
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Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve[(1Z)-1,3-dibromoprop-1-en-1-yl]benzene (1.0 equiv) and the target thiol (e.g., 1H-benzo[d]imidazole-2-thiol, 1.0 equiv) in anhydrous acetonitrile (0.15 M).
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Base Addition & Causality: Add Cs₂CO₃ (2.0 equiv). Causality behind choice: Cesium carbonate provides optimal solubility and basicity to deprotonate the thiol, creating a highly reactive thiolate anion, while being mild enough to completely suppress unwanted E2 elimination of the allylic bromide.
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Execution: Stir the suspension at 90 °C for 24 hours.
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Self-Validating Mechanism (In-Process): Monitor the reaction via TLC (Hexanes/EtOAc). The starting material is highly non-polar and UV-active; its complete disappearance validates the consumption of the electrophile.
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Workup & Analytical Validation: Quench with saturated aqueous NH₄Cl, extract with EtOAc, and dry over anhydrous Na₂SO₄. Validate the isolated intermediate via ¹H NMR: The characteristic allylic -CH₂- doublet of the starting material (~4.1–4.3 ppm) will shift upfield, while the vinylic proton signal remains intact, confirming absolute chemoselectivity.
Protocol B: Stereoretentive Suzuki-Miyaura Cross-Coupling (C1 Functionalization)
Once the C3 position is functionalized, the remaining vinylic bromide is activated for carbon-carbon bond formation[2].
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Preparation: To the C3-functionalized intermediate (1.0 equiv) in a degassed mixture of Toluene/H₂O (4:1, 0.1 M), add the desired aryl boronic acid (1.2 equiv) and K₂CO₃ (2.5 equiv).
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Catalyst Introduction & Causality: Add Pd(PPh₃)₄ (5 mol%). Causality behind choice: The tetrakis(triphenylphosphine)palladium(0) catalyst is selected because its bulky, electron-rich ligands facilitate the oxidative addition into the sterically hindered vinylic bromide. Furthermore, this specific catalyst system prevents double-bond isomerization, ensuring strict stereoretention of the (Z)-alkene geometry.
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Execution: Heat to 80 °C under argon for 12 hours.
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Self-Validating Mechanism (In-Process): Monitor via LC-MS. The disappearance of the characteristic M / M+2 bromine isotope pattern (1:1 ratio) strictly validates the successful oxidative addition and cross-coupling.
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Workup & Analytical Validation: Filter through a short pad of Celite to remove Pd black, partition between EtOAc and water, and purify via flash chromatography. Validate via ¹³C NMR: The appearance of new aromatic carbons and the downfield shift of the C1 vinylic carbon confirm the formation of the trisubstituted alkene.
Applications in Drug Development
The orthogonal reactivity of [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene makes it an invaluable tool in medicinal chemistry. By reacting this bis-electrophile with dinucleophiles (such as 2-aminothiophenols or 1H-benzo[d]imidazole-2-thiols), researchers can induce 3[3]. The initial Sₙ2 attack at C3 positions the second nucleophilic center in perfect spatial proximity to the C1 vinylic bromide, facilitating rapid intramolecular ring closure (often via Pd-catalyzed C-H activation). This specific pathway is utilized to synthesize complex, biologically active scaffolds like 3-benzyl-benzo[4,5]imidazo[2,1-b]thiazoles, which are prominent pharmacophores in modern drug discovery[4].
References
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Title: Direct Nucleophilic Attack/Addition Cyclization and C–H Bond Activation Reactions to Synthesize 3-Benzyl-/3-Benzyl-2-phenyl-benzo[4,5]imidazo[2,1-b]thiazoles Source: ACS Omega URL: [Link]
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Title: Controlling Chemoselectivity in Vinyl and Allylic C−X Bond Activation with Palladium Catalysis: A pKa-Based Electronic Switch Source: Journal of the American Chemical Society URL: [Link]
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Title: Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin)-Substituted Allylic Acetate Derivatives Source: Chemistry - A European Journal (via PMC) URL: [Link]
